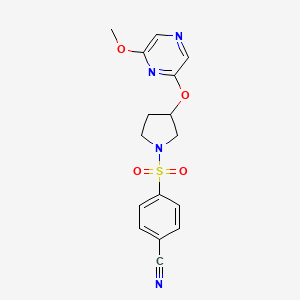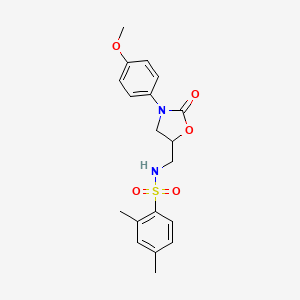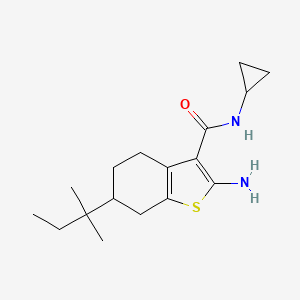![molecular formula C14H9F3N4S B2683719 4-Pyridin-3-yl-5-[2-(trifluoromethyl)pyridin-4-yl]-1,3-thiazol-2-amine CAS No. 2309463-69-0](/img/structure/B2683719.png)
4-Pyridin-3-yl-5-[2-(trifluoromethyl)pyridin-4-yl]-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-Pyridin-3-yl-5-[2-(trifluoromethyl)pyridin-4-yl]-1,3-thiazol-2-amine” is a complex organic molecule that contains several functional groups, including a pyridine ring, a thiazole ring, and a trifluoromethyl group . These functional groups are often found in bioactive molecules, suggesting that this compound may have potential applications in pharmaceuticals or agrochemicals .
Synthesis Analysis
While the specific synthesis route for this compound is not available, similar compounds are often synthesized through various organic reactions, including ring formation reactions, nucleophilic substitutions, and coupling reactions . The trifluoromethyl group can be introduced using various fluorination techniques .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring, a thiazole ring, and a trifluoromethyl group . These groups could potentially influence the compound’s reactivity and interactions with other molecules.Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the functional groups present in its structure. For example, the pyridine ring is a common site for substitution reactions, while the trifluoromethyl group can influence the compound’s reactivity and stability .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a trifluoromethyl group could increase the compound’s lipophilicity, which could influence its solubility and permeability .Applications De Recherche Scientifique
Dynamic Tautomerism and Divalent N(I) Character
Compounds in the class of "4-Pyridin-3-yl-5-[2-(trifluoromethyl)pyridin-4-yl]-1,3-thiazol-2-amine" demonstrate dynamic tautomerism and divalent N(I) character. Quantum chemical analysis of N‐(Pyridin‐2‐yl)thiazol‐2‐amine, a similar functional unit, shows six competitive isomeric structures, highlighting the complexity and versatility of these compounds. These structures exhibit significant electron donating properties due to a competition between thiazole and pyridine groups for accommodating the tautomeric hydrogen (Bhatia, Malkhede, & Bharatam, 2013).
Oxidative C–H Functionalization
The synthesis of biologically potent N-(pyridin-2-yl)benzo[d]thiazol-2-amines via oxidative C–S bond formation illustrates the compound's utility in creating complex molecules. Employing phenyliodine(III) bis(trifluoroacetate) as the oxidant, this method highlights a metal-free approach, broad substrate scope, and efficient product purification process, underscoring the chemical versatility and application in medicinal chemistry (Mariappan et al., 2016).
Antimicrobial and Anticancer Activities
Research on derivatives starting from isonicotinic acid hydrazide demonstrates the antimicrobial activity of these compounds. This study underscores the potential therapeutic applications of "4-Pyridin-3-yl-5-[2-(trifluoromethyl)pyridin-4-yl]-1,3-thiazol-2-amine" related compounds in treating microbial infections and possibly in anticancer therapy (Bayrak et al., 2009).
Histone Lysine Demethylase Inhibition
The discovery and optimization of N-substituted 4-(pyridin-2-yl)thiazole-2-amine derivatives for inhibiting JmjC histone N-methyl lysine demethylases (KDM) showcases the compound's relevance in epigenetic modulation. This application is significant in the context of cancer research, where epigenetic alterations play a crucial role in tumor progression and drug resistance (Bavetsias et al., 2016).
Catalysis and Synthetic Chemistry
The role of group 3 metal triamido complexes in catalyzing the ortho-C-H bond addition of pyridine derivatives into nonactivated imines, resulting in aminomethylated products, highlights the compound's utility in synthetic chemistry. This study provides insights into the catalytic activity and potential for creating novel chemical entities (Nagae et al., 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-pyridin-3-yl-5-[2-(trifluoromethyl)pyridin-4-yl]-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N4S/c15-14(16,17)10-6-8(3-5-20-10)12-11(21-13(18)22-12)9-2-1-4-19-7-9/h1-7H,(H2,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVODQSOGMZCRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(SC(=N2)N)C3=CC(=NC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pyridin-3-yl-5-[2-(trifluoromethyl)pyridin-4-yl]-1,3-thiazol-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[[[(4-chlorophenyl)sulfonylamino]-phenylmethylidene]amino]acetate](/img/structure/B2683637.png)
![2-(furan-2-yl)-N-{2-[(furan-2-yl)formamido]ethyl}-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2683638.png)
![N-[4-(difluoromethoxy)phenyl]-1-prop-2-ynylpiperidine-2-carboxamide](/img/structure/B2683641.png)




![N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2683649.png)
![N-[2-[4-(4-Cyano-2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2683650.png)
![BEnzyl N-[2-(4,4-difluoropiperidin-1-yl)-2-oxoethyl]carbamate](/img/structure/B2683651.png)
![2-[[1-(2-Fluoroethyl)-3-methylpyrazol-4-yl]amino]acetic acid](/img/structure/B2683652.png)
![1-[(1R)-1-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2683653.png)

